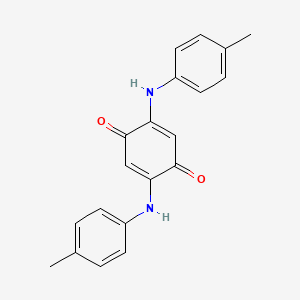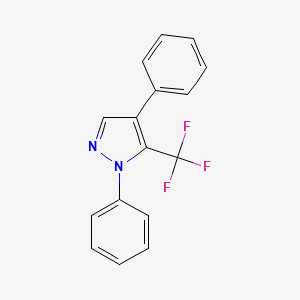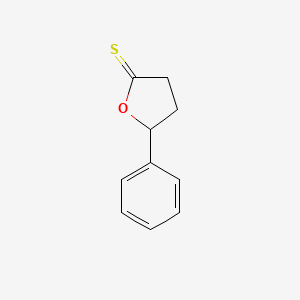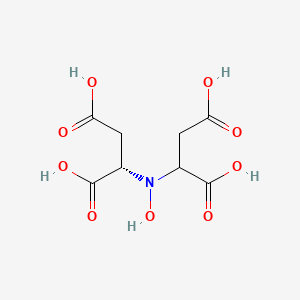![molecular formula C12H20O6 B12580147 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid CAS No. 206876-97-3](/img/structure/B12580147.png)
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid is an organic compound that belongs to the class of esters It is characterized by the presence of a hexanoyloxy group and a propanoyloxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid typically involves esterification reactions. One common method is the reaction between hexanoic acid and 2-hydroxypropanoic acid under acidic conditions to form the hexanoyloxy derivative. This intermediate is then reacted with propanoic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield hexanoic acid, propanoic acid, and 2-hydroxypropanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and acidic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions, and low temperatures.
Major Products Formed
Hydrolysis: Hexanoic acid, propanoic acid, and 2-hydroxypropanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid sodium salt
- 3-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}propanoic acid
Uniqueness
This compound is unique due to its specific ester configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
206876-97-3 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(2-hexanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C12H20O6/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
DAZZOIFMRJXUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)

![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)


![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)

